molecular formula C16H12F3NO4 B2837610 2-(Phenylmethoxycarbonylamino)-3-(trifluoromethyl)benzoic acid CAS No. 778601-68-6

2-(Phenylmethoxycarbonylamino)-3-(trifluoromethyl)benzoic acid

Cat. No.: B2837610
CAS No.: 778601-68-6
M. Wt: 339.27
InChI Key: WLSXCXIOXMVNAM-UHFFFAOYSA-N
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Description

The compound “2-(Phenylmethoxycarbonylamino)-3-(trifluoromethyl)benzoic acid” is a complex organic molecule. It contains a benzoic acid group, a trifluoromethyl group, and a phenylmethoxycarbonylamino group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the amide bond, and the attachment of the phenylmethoxycarbonyl group. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available for introducing a trifluoromethyl group into a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could potentially influence the overall shape and properties of the molecule due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The trifluoromethyl group is generally quite stable, but can participate in certain types of reactions . The amide bond could be hydrolyzed under certain conditions, and the carboxylic acid group could react with bases or other nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could be quite broad, depending on its intended application. It could be studied for potential uses in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)12-8-4-7-11(14(21)22)13(12)20-15(23)24-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSXCXIOXMVNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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